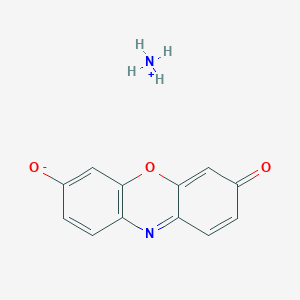

Ammonium 3-oxo-3h-phenoxazin-7-olate

描述

Ammonium 3-oxo-3h-phenoxazin-7-olate, also known as resorcinol blue, is a chemical indicator commonly used in acid-base titrations and to test the pH of solutions. It appears as a yellow, orange, or red crystalline powder with strong fluorescence effects. This compound is a weakly acidic compound, slightly soluble in water but more soluble in organic solvents like benzene, alcohol, and acetone .

准备方法

Ammonium 3-oxo-3h-phenoxazin-7-olate can be synthesized through various methods. One common synthetic route involves the reaction of m-phenylenediamine with nitroaniline under alkaline conditions to produce the lacmoid dye . The reaction typically requires controlled temperatures and pH levels to ensure the proper formation of the dye. Industrial production methods may involve large-scale synthesis using similar chemical reactions but optimized for higher yields and purity.

化学反应分析

Ammonium 3-oxo-3h-phenoxazin-7-olate undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to changes in its color and fluorescence properties.

Reduction: Reduction reactions can alter the structure of lacmoid, affecting its indicator properties.

Substitution: this compound can participate in substitution reactions where functional groups are replaced by other atoms or groups, modifying its chemical behavior.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

Biological Assays

Ammonium 3-oxo-3H-phenoxazin-7-olate is utilized in various biological assays due to its properties as a redox indicator. It is particularly effective in:

- Cell Viability Assays: The compound can be reduced to a fluorescent product, allowing for the quantification of cell viability and proliferation. This property is exploited in microbiological studies to assess bacterial and eukaryotic cell health .

- Enzymatic Activity Detection: It serves as a substrate for various enzymes, including glycosidases and glutathione transferases, making it valuable in biochemical assays for enzyme activity measurement .

Sensor Development

The compound has been integrated into nanosensors for detecting specific biological targets. These sensors leverage the fluorescent properties of this compound to provide real-time imaging and quantification of biomolecules in complex environments:

- Fluorescent Nanosensors: Recent studies have developed nanosensors that utilize this compound to emit fluorescence upon binding to specific targets, enhancing the sensitivity and specificity of diagnostic tools .

Food Safety and Quality Control

In food science, this compound is employed as a reductive indicator in various assays:

- Detection of Contaminants: It aids in the detection of reductases and other enzymatic activities in food products, which can indicate spoilage or contamination .

Case Study 1: Cell Viability Testing

A study demonstrated the use of this compound in assessing the viability of E. coli under different stress conditions. The compound was used to measure fluorescence intensity correlating with cell health, providing insights into microbial resistance mechanisms.

Case Study 2: Nanosensor Application

Research published in Nature described a novel approach using this compound-based nanosensors for live-cell imaging. The sensors were able to detect target proteins on the surface of Staphylococcus aureus, showcasing their potential for real-time monitoring of bacterial infections .

Comparative Data Table

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Biological Assays | Cell viability assays | Quantitative measurement of cell health |

| Enzymatic activity detection | Versatile substrate for various enzymes | |

| Sensor Development | Fluorescent nanosensors | High sensitivity and specificity |

| Food Safety | Detection of contaminants | Ensures food quality and safety |

作用机制

The mechanism by which lacmoid exerts its effects involves its ability to change color in response to pH variations. Ammonium 3-oxo-3h-phenoxazin-7-olate appears yellow under acidic conditions and red under alkaline conditions. This color change is due to the protonation and deprotonation of the compound’s functional groups, which alter its electronic structure and, consequently, its absorption and fluorescence properties .

相似化合物的比较

Ammonium 3-oxo-3h-phenoxazin-7-olate can be compared with other similar compounds like Congo red and phenolphthalein:

Congo Red: Like lacmoid, Congo red is used as a pH indicator and in staining techniques. Congo red has a different color change range and is used for different pH levels.

Phenolphthalein: Another pH indicator, phenolphthalein changes color from colorless to pink in alkaline conditions.

This compound’s uniqueness lies in its strong fluorescence and specific pH range, making it suitable for particular applications where other indicators may not be effective.

生物活性

Ammonium 3-oxo-3H-phenoxazin-7-olate, commonly referred to as Resorcinol Blue , is a phenoxazine derivative with significant biological activity. This compound is recognized for its roles in various biological and chemical applications, particularly in microbiological studies, histological diagnostics, and as a redox indicator. This article provides an in-depth overview of the biological activity of this compound, including its mechanisms of action, applications, and relevant research findings.

- Molecular Formula : C₁₂H₁₀N₂O₃

- Molecular Weight : 230.22 g/mol

- CAS Number : 42249-61-6

- Appearance : Yellow to red crystalline powder with strong fluorescence properties.

This compound exhibits its biological activity primarily through its ability to undergo redox reactions. The compound changes color in response to pH variations, appearing yellow under acidic conditions and red under alkaline conditions. This property is attributed to the protonation and deprotonation of its functional groups, which alters its electronic structure and fluorescence characteristics .

Interaction with Biomolecules

Research indicates that this compound can act as a nonspecific inhibitor of protein aggregation. It interacts with proteins like alpha-synuclein without significantly altering their secondary structures, suggesting that its inhibitory effects stem from binding to aggregation-prone regions rather than globally altering protein conformation .

Biological Applications

- Microbiological Studies :

- Histological Diagnostics :

- Chemical Indicator :

-

Food Research :

- Utilized for testing reductase activity and examining bacterial contamination in food products like milk.

Case Study 1: Protein Aggregation Inhibition

A study investigated the effects of this compound on alpha-synuclein aggregation. The findings suggested that while the compound inhibits aggregation, it does not induce significant changes in the protein's secondary structure, highlighting its potential as a therapeutic agent for neurodegenerative diseases .

Case Study 2: Fluorescence-Based Viability Assays

In microbiological assays, this compound was shown to effectively differentiate between viable and nonviable cells through fluorescence intensity measurements. This property has been harnessed in various applications ranging from clinical diagnostics to food safety testing .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Resorufin | Phenoxazine derivative | More fluorescent than Resazurin; used in similar assays. |

| Phenoxazine | Parent compound | Basic structure from which derivatives are synthesized. |

| Ammonium 3-Oxo-3H-Pheoxazin–7-Olate | Salt form | Similar applications but different solubility properties. |

| 6,8-Di-(tert-butyl)-3H-Pheoxazin–3-one | Sterically hindered derivative | Enhanced stability and luminescence properties. |

属性

CAS 编号 |

42249-61-6 |

|---|---|

分子式 |

C12H10N2O3 |

分子量 |

230.22 g/mol |

IUPAC 名称 |

azane;7-hydroxyphenoxazin-3-one |

InChI |

InChI=1S/C12H7NO3.H3N/c14-7-1-3-9-11(5-7)16-12-6-8(15)2-4-10(12)13-9;/h1-6,14H;1H3 |

InChI 键 |

MIXIPTWQWAKYRB-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1[O-])OC3=CC(=O)C=CC3=N2.[NH4+] |

规范 SMILES |

C1=CC2=C(C=C1O)OC3=CC(=O)C=CC3=N2.N |

Key on ui other cas no. |

42249-61-6 |

物理描述 |

Dark blue powder; [Acros Organics MSDS] |

同义词 |

Lacmoid |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What biological structures can be visualized using lacmoid stain?

A: Lacmoid is primarily known for its ability to stain callose, a plant polysaccharide, a vibrant blue [, , ]. In cytological studies, it is also used to visualize chromosomes, pronuclei, and nuclei [, , , , , , , , ].

Q2: How does lacmoid stain compare to other commonly used stains?

A: While fluorescent-aniline blue is also used for callose detection, its specificity has been questioned []. Aceto-lacmoid, on the other hand, has proven effective for visualizing polar bodies in rabbit eggs [, ]. In studies of pathological phloem, a combination of hematoxylin and lacmoid proved particularly useful [].

Q3: Can lacmoid be used to assess meiotic progression in oocytes?

A: Yes, lacmoid staining has been successfully employed to identify various meiotic stages in oocytes from species like pigs, cows, and horses [, , , , , , ]. It allows researchers to determine oocyte maturity and evaluate the impact of different culture conditions.

Q4: How does lacmoid interact with proteins to inhibit their aggregation?

A: Lacmoid exhibits surfactant-like properties, binding to amyloid β-peptide (Aβ) and counteracting the formation of aggregates []. It achieves this by interacting with the N-terminal and central regions of the monomeric protein []. This binding disrupts the aggregation process.

Q5: Is lacmoid's inhibitory effect specific to certain amyloidogenic proteins?

A: Lacmoid appears to act as a nonspecific inhibitor, affecting the aggregation of various proteins [, ]. Its mechanism, involving hydrophobic interactions and influencing polypeptide conformational preferences, likely contributes to this broad inhibitory effect [].

Q6: What structural features of lacmoid contribute to its protein aggregation inhibition activity?

A: Lacmoid's structure, particularly the presence of sulfonate groups adjacent to aromatic systems, plays a crucial role in its interaction with alpha-synuclein (aS) []. These features enhance its binding affinity and inhibitory effect.

Q7: Does lacmoid alter the secondary structure of proteins it interacts with?

A: While lacmoid interacts with alpha-synuclein, it does not induce significant changes in its secondary structure, which remains predominantly random coil []. This suggests that lacmoid's inhibitory effect stems from binding and interfering with aggregation-prone regions rather than globally altering protein conformation.

Q8: Can lacmoid be considered a potential therapeutic agent for neurodegenerative diseases?

A8: While lacmoid demonstrates promising inhibitory activity against protein aggregation, further research is needed to determine its therapeutic potential. Exploring its efficacy and safety in relevant in vivo models and investigating potential off-target effects is crucial before considering it for clinical applications.

Q9: What is the molecular formula and weight of lacmoid?

A: The molecular formula of lacmoid is C20H14N2O7, and its molecular weight is 394.34 g/mol [].

Q10: Are there any spectroscopic data available for lacmoid?

A: Spectroscopic data for lacmoid and its derivatives are available in the comprehensive review by Beecken et al. []. This resource provides valuable information on the chemical characterization of lacmoid.

Q11: Are there any known alternatives or substitutes for lacmoid in its various applications?

A: Alternative stains, such as aceto-carmine and propionic-orcein, have been used for chromosome visualization in plants, although they may not be suitable for all species []. For protein aggregation inhibition, other small molecules like Congo red and rosmarinic acid exhibit similar nonspecific effects [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。